XLogP3 Lipophilicity Advantage Over Non-Fluorinated and Non-Methylated Analogs
The target compound exhibits a predicted XLogP3 of 3.7, which is 0.9 log units higher than the non-fluorinated analog methyl 3-bromo-4-methylbenzoate (XLogP3 = 2.8) and 0.3 log units higher than the non-methylated analogs methyl 3-bromo-5-(trifluoromethyl)benzoate and methyl 3-bromo-4-(trifluoromethyl)benzoate (both XLogP3 = 3.4) [1][2][3][4]. This difference reflects the synergistic contribution of the trifluoromethyl and methyl groups in the specific 4,5-substitution pattern, as computed by the XLogP3 algorithm (PubChem release 2019.06.18).
| Evidence Dimension | Predicted partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.7 (PubChem CID 142587781) |
| Comparator Or Baseline | Methyl 3-bromo-4-methylbenzoate: XLogP3 = 2.8 (CID 7015747); Methyl 3-bromo-5-(trifluoromethyl)benzoate: XLogP3 = 3.4 (CID 18942156); Methyl 3-bromo-4-(trifluoromethyl)benzoate: XLogP3 = 3.4 (CID 10924040) |
| Quantified Difference | +0.9 log units vs. non-CF3 analog; +0.3 log units vs. non-methylated CF3 analogs |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2019.06.18 release); in silico prediction |
Why This Matters
Higher logP translates to increased membrane permeability and potentially enhanced oral bioavailability, making this compound a preferred choice for medicinal chemistry campaigns targeting intracellular or CNS targets.
- [1] PubChem CID 142587781. Methyl 3-bromo-4-methyl-5-(trifluoromethyl)benzoate. XLogP3-AA = 3.7. https://pubchem.ncbi.nlm.nih.gov/compound/142587781 View Source
- [2] PubChem CID 7015747. Methyl 3-bromo-4-methylbenzoate. XLogP3-AA = 2.8. https://pubchem.ncbi.nlm.nih.gov/compound/7015747 View Source
- [3] PubChem CID 18942156. Methyl 3-bromo-5-(trifluoromethyl)benzoate. XLogP3-AA = 3.4. https://pubchem.ncbi.nlm.nih.gov/compound/18942156 View Source
- [4] PubChem CID 10924040. Methyl 3-bromo-4-(trifluoromethyl)benzoate. XLogP3-AA = 3.4. https://pubchem.ncbi.nlm.nih.gov/compound/10924040 View Source
